molecular formula C20H21N3O4 B11125059 N-(3,4-dimethoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

N-(3,4-dimethoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B11125059
M. Wt: 367.4 g/mol
InChI Key: IMAPYPDGCBMOSH-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazine ring, a dimethoxyphenethyl group, and a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with various reagents to form the desired compound. For instance, 3,4-dimethoxyphenethylamine can be synthesized by reacting 3,4-dimethoxybenzaldehyde with nitromethane, followed by reduction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate hydrogenation reactions .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as Pd/C.

    Substitution: Nucleophilic substitution reactions can occur at the amine or carboxamide groups.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) in the presence of Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the production of transforming growth factor β1 (TGF-β1), which plays a role in various cellular processes . The compound’s effects on molecular pathways can lead to changes in cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C20H21N3O4/c1-23-20(25)15-7-5-4-6-14(15)18(22-23)19(24)21-11-10-13-8-9-16(26-2)17(12-13)27-3/h4-9,12H,10-11H2,1-3H3,(H,21,24)

InChI Key

IMAPYPDGCBMOSH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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